molecular formula C18H22N4O B3910923 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine

4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine

Cat. No.: B3910923
M. Wt: 310.4 g/mol
InChI Key: ZMWRAPUIEMKCQD-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine is a synthetic chemical compound offered for research and development purposes. This compound belongs to the phenylpiperazine class, which is of significant interest in medicinal chemistry and neuroscience for its potential interactions with various neurotransmitter systems . Piperazine derivatives are frequently investigated for their affinity and activity at serotonin (5-HT) and other monoamine receptors, making them valuable tools for studying receptor function and signaling pathways . The structure of this particular compound, featuring a 2-methoxyphenylpiperazine group linked to a pyridinyl ethylidene imine, suggests its potential application as a precursor or intermediate in the synthesis of more complex molecules, such as receptor-targeted ligands or radiopharmaceutical candidates . Researchers utilize such compounds in vitro to explore biochemical mechanisms and aid in the development of novel therapeutic agents. Strictly for professional and laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-15(16-7-9-19-10-8-16)20-22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRAPUIEMKCQD-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent (Imine-Linked Group) Key Structural Features Evidence ID
Target Compound 4-Pyridinyl ethylidene Electron-deficient pyridine ring; potential for hydrogen bonding with receptors.
N-((1,1'-Biphenyl)-4-ylmethylene) analog Biphenylmethylene Extended aromatic system; increased lipophilicity (logP ~3.8). May enhance CNS penetration.
N-(3-Bromo-4-methoxybenzylidene) analog 3-Bromo-4-methoxyphenyl Halogen (Br) introduces steric bulk and potential halogen bonding. Additional methoxy group enhances solubility.
N-((5-Bromo-2-thienyl)methylene) analog 5-Bromothiophene Heteroaromatic thiophene; sulfur atom may alter metabolic pathways. Bromine increases molecular weight.
N-(9-Anthrylmethylene) analog Anthracene Polycyclic aromatic hydrocarbon; high hydrophobicity (logP ~5.2). Likely impacts bioavailability.

Pharmacological Implications

  • Target Compound : The 4-pyridinyl group’s electron-withdrawing nature may enhance receptor binding specificity, particularly for serotonin or dopamine receptors, though direct pharmacological data are lacking in the provided evidence.
  • Biphenyl Analogs : Increased lipophilicity (e.g., biphenylmethylene in ) could improve blood-brain barrier penetration but reduce aqueous solubility, posing formulation challenges.
  • Halogenated Derivatives : Bromine in and may enhance binding affinity via halogen bonding but could increase toxicity risks.

Structural Data and Predictive Properties

Molecular Properties Comparison

Property Target Compound Biphenyl Analog Bromophenyl Analog Thienyl Analog
Molecular Formula C24H25N3O C24H25N3O C19H22BrN3O2 C16H18BrN3OS
Molecular Weight (g/mol) 377.48 377.48 420.30 380.29
Predicted logP* 2.5 3.8 3.2 2.9
Hydrogen Bond Acceptors 4 4 5 5

*logP values estimated using fragment-based methods.

Key Structural Motifs

  • Common Core : All analogs retain the 4-(2-methoxyphenyl)piperazine moiety, suggesting a shared pharmacophore for receptor interaction.
  • Variable Region : The imine-linked substituent dictates electronic and steric profiles, influencing target selectivity and pharmacokinetics.

Q & A

Q. What steps validate unexpected results in SAR studies (e.g., loss of activity despite favorable computational predictions)?

  • Methodological Answer : Recheck synthetic routes for impurities (e.g., via HRMS). Confirm target engagement using biophysical methods (Surface Plasmon Resonance). Explore off-target effects via kinase profiling panels or transcriptomic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine
Reactant of Route 2
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4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine

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